10-(Pyrrolidinoacetyl)phenothiazine is a synthetic compound derived from phenothiazine, a well-known heterocyclic aromatic compound characterized by its sulfur and nitrogen atoms in the ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Phenothiazine derivatives have been extensively studied due to their diverse biological activities, including antipsychotic, antidepressant, and antimicrobial properties.
The synthesis of 10-(Pyrrolidinoacetyl)phenothiazine is based on modifications to the phenothiazine scaffold. The compound can be synthesized through various chemical reactions that introduce the pyrrolidinoacetyl group onto the phenothiazine core. The existing literature provides insights into the methodologies employed for synthesizing related phenothiazine derivatives, which can be adapted for this specific compound .
10-(Pyrrolidinoacetyl)phenothiazine can be classified as:
The synthesis of 10-(Pyrrolidinoacetyl)phenothiazine typically involves several steps:
The reactions are generally conducted under controlled conditions, often utilizing solvents such as dimethylformamide or dichloromethane to facilitate solubility and reactivity. Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .
The molecular structure of 10-(Pyrrolidinoacetyl)phenothiazine features:
10-(Pyrrolidinoacetyl)phenothiazine participates in various chemical reactions typical for phenothiazine derivatives:
Reactions are often monitored using Thin Layer Chromatography (TLC) and characterized through spectroscopic methods to determine product formation and yield .
The mechanism of action for 10-(Pyrrolidinoacetyl)phenothiazine is primarily linked to its interactions with neurotransmitter systems:
Studies involving related phenothiazines suggest that these compounds exhibit varying degrees of receptor binding affinities, which can be quantitatively assessed through radiolabeled binding assays .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing new compounds .
10-(Pyrrolidinoacetyl)phenothiazine has potential applications in various fields:
10-(Pyrrolidinoacetyl)phenothiazine represents a structurally modified derivative within the expansive class of phenothiazine heterocycles, characterized by the fusion of a pyrrolidine-containing acetyl moiety at the N-10 position of the tricyclic phenothiazine scaffold. This specific structural modification embodies a targeted approach in medicinal chemistry to enhance or modulate the inherent biological activities associated with the phenothiazine pharmacophore, moving beyond classical neuroleptic applications towards novel therapeutic potentials, particularly in oncology and infectious disease. The compound, identified by its molecular formula C₁₈H₁₈N₂OS and CAS registry number associated with CID 114337, serves as a compelling example of rational drug design leveraging a privileged heterocyclic structure [1] [9]. Its investigation contributes to understanding structure-activity relationships (SARs) critical for developing new pharmacotherapeutic agents derived from this versatile chemical template.
The systematic IUPAC name for the compound is 1-(10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethan-1-one, concisely denoted as 10-(pyrrolidinoacetyl)phenothiazine. This nomenclature precisely defines the molecular architecture: a phenothiazine core (dibenzo[1,4]thiazine) substituted at the ring nitrogen (N-10) by an acetyl linker (‒C(=O)CH₂‒) which is further connected to the nitrogen of a pyrrolidine heterocycle. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 310.41 g/mol [1].
Structurally, it belongs to the N-10 acyl-substituted phenothiazine subclass, distinct from the classical neuroleptic phenothiazines characterized by aminoalkyl chains (e.g., ‒CH₂CH₂N(CH₃)₂ in chlorpromazine). Key structural features defining its classification include:
Table 1: Structural Classification and Key Features of 10-(Pyrrolidinoacetyl)phenothiazine
Characteristic | Description | Significance |
---|---|---|
Core Structure | 10H-Phenothiazine (Dibenzo[b,e][1,4]thiazine) | Provides planar, lipophilic scaffold for biomolecular interactions. |
N-10 Substituent Type | Acyl (Acetyl) | Introduces carbonyl group, reducing flexibility compared to alkylamino chains; alters electronic properties. |
Terminal Functional Group | Pyrrolidin-1-yl (via -CH₂- linker) | Provides basic tertiary amine site; imparts defined steric bulk and potential for specific receptor interactions. |
Molecular Formula | C₁₈H₁₈N₂OS | Confirms elemental composition and molecular weight. |
Key Atoms | S1 (Thiazine S), N1 (Thiazine N), O1 (Carbonyl O), N2 (Pyrrolidine N) | Defines pharmacophore centers for interaction and reactivity. |
The SMILES notation C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
and the InChIKey AHLPZCFSMHPTSO-UHFFFAOYSA-N
provide unique machine-readable descriptors essential for database searches and computational studies [1]. Analytically, its structure has been characterized using techniques including mass spectrometry (identifying adducts like [M+H]⁺ at m/z 311.12126) and predicted collision cross-section (CCS) values for various ions, aiding in identification and separation science [1]. Predicted CCS values for key adducts include 171.0 Ų for [M+H]⁺ and 176.0 Ų for [M-H]⁻ [1]. This structural profile places it within a growing category of phenothiazine derivatives explored for activities beyond dopamine receptor antagonism, such as anticancer and antimicrobial effects [5] [8] [9].
The journey of phenothiazines from synthetic dyes to cornerstone psychotropics and now to scaffolds for diverse therapeutic applications provides essential context for understanding 10-(pyrrolidinoacetyl)phenothiazine. The foundational phenothiazine molecule was first synthesized by Bernthsen in 1883 via the reaction of diphenylamine with sulfur [6] [9]. Its initial applications were largely industrial, as an insecticide and anthelmintic in veterinary medicine.
The pivotal therapeutic breakthrough occurred with the discovery of methylene blue (methylthioninium chloride, synthesized 1876), a phenothiazine derivative, by Paul Ehrlich in the late 19th century. Ehrlich demonstrated its efficacy as the first synthetic antimalarial agent, laying the groundwork for recognizing phenothiazines' biological potential [6] [9]. This work highlighted the ability of the phenothiazine core to interact with parasitic targets.
The modern era of phenothiazine pharmacology dawned in the 1940s at Rhône-Poulenc Laboratories. Systematic modification of the phenothiazine core, primarily focused on introducing aminoalkyl chains at N-10, led to promethazine (a potent antihistamine and sedative) and subsequently, in 1950, to chlorpromazine (synthesized by Paul Charpentier) [3] [6] [9]. Chlorpromazine's revolutionary antipsychotic effects, clinically established by Delay and Deniker in the early 1950s, transformed psychiatry and validated the phenothiazine nucleus as a privileged pharmacophoric scaffold in medicinal chemistry. This spawned the development of first-generation antipsychotics classified into aliphatic (e.g., chlorpromazine), piperidine (e.g., thioridazine), and piperazine (e.g., fluphenazine) subclasses, differing in the N-10 side chain and consequently in potency and side-effect profiles [3] [6].
By the late 20th and early 21st centuries, research diversified significantly. Medicinal chemists moved beyond aminoalkyl substitutions, exploring N-acylation (like the acetyl group in 10-(pyrrolidinoacetyl)phenothiazine), ring fusion, and benzene ring substitution to unlock new biological activities [5] [9]. This shift was driven by the recognition that phenothiazines possess intrinsic properties suitable for interacting with diverse targets beyond dopamine receptors. Key discoveries included:
The synthesis of 10-(pyrrolidinoacetyl)phenothiazine exemplifies this modern trajectory – replacing the traditional aminoalkyl chain with an acyl group bearing a heterocyclic amine. This modification fundamentally alters the molecule's electronic properties, conformation, and likely its target profile, steering it away from D2 receptor antagonism (and associated extrapyramidal side effects) towards novel therapeutic avenues like oncology [5] [9]. Its development is part of the ongoing effort to "repurpose" and optimize the phenothiazine scaffold.
Table 2: Evolution of Key Phenothiazine Derivative Classes and Their Therapeutic Impact
Era | Key Derivatives/Modifications | Primary Therapeutic Focus | Impact on 10-(Pyrrolidinoacetyl)phenothiazine Development |
---|---|---|---|
Pre-1950s | Phenothiazine (parent), Methylene Blue | Insecticides, Anthelmintics, Antimalarials | Established core scaffold biological activity potential. |
1950s-1970s | Chlorpromazine, Promethazine, Fluphenazine (Aminoalkyl chains) | Antipsychotics, Antiemetics, Antihistamines | Validated phenothiazine as privileged pharmacophore; highlighted role of N-10 chain. |
1980s-2000s | Trifluoperazine, Thioridazine (MDR studies); Early N-acyl derivatives | MDR Reversal, Antimicrobial Potentiation, Early Oncology | Demonstrated broader target spectrum; motivated exploration beyond aminoalkyl chains. |
2000s-Present | Diazaphenothiazines, N-Acyl derivatives (e.g., Pyrrolidinoacetyl), Benzo[a]phenothiazines | Targeted Anticancer Agents, Specific Anti-infectives | Direct inspiration; focus on novel substitution (acyl + heterocycle) for specific bioactivity (e.g., cytotoxicity). |
10-(Pyrrolidinoacetyl)phenothiazine holds significant pharmacological interest, not primarily as a clinical drug itself, but as a prototype compound illustrating strategic molecular design principles within the phenothiazine class and heterocyclic drug discovery. Its significance stems from several key aspects:
Table 3: Pharmacological Significance and Potential Mechanisms of 10-(Pyrrolidinoacetyl)phenothiazine and Related Derivatives
Pharmacological Area | Potential Mechanisms/Activities | Evidence from Related Phenothiazines |
---|---|---|
Anticancer (Primary Focus) | • MDR Reversal: P-gp/MRP1 inhibition. • Direct Cytotoxicity: Induction of G1/S cell cycle arrest (↓Cyclins D/E, ↑p21/p27), apoptosis induction, DNA interaction, topoisomerase inhibition, calmodulin/PKC interference. • Transcriptional Modulation: Affecting genes regulating proliferation/differentiation. | Piperazine/piperidine phenothiazines show MDR reversal [5]. Diazaphenothiazines show cytotoxicity vs. melanoma/breast cells [8]. Phenothiazines induce G1 arrest in glioblastoma [3] [5]. |
Anti-infective | • Antibacterial/Antifungal: Membrane disruption, efflux pump inhibition, enzyme inhibition. • Antiparasitic: Inhibition of trypanothione reductase (T. brucei), cell cycle disruption in parasites. | Thioridazine vs. XDR-TB/MRSA [3] [6]. Phenothiazines inhibit T. brucei growth via TR inhibition & G2 arrest [3]. |
Mechanistic Tool | Illustrates impact of N-10 acyl + heterocycle substitution on target profile (vs. dopamine receptors). | SAR studies show N-acylation reduces neuroleptic potential vs. increases other bioactivities [5] [9]. |
Drug Design Template | Hybrid pharmacophore: Phenothiazine core + Pyrrolidine (bioactive heterocycle) via stable acetyl linker. | Enables exploration of steric/electronic effects on novel targets [5] [9]. |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1